![molecular formula C21H23NO7S B1225634 3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)
3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester
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Overview
Description
3-(diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester is a benzoate ester.
Scientific Research Applications
Synthesis and Biological Activity
- This compound is used in the synthesis of biologically active derivatives. For instance, 4-(Chlorosulfonyl) benzoic acid can be condensed with diethyl amine to yield 4(diethylsulfamoyl) benzoic acid. This can be further processed for the creation of compounds with potential biological activities (Havaldar & Khatri, 2006).
Anticonvulsant Applications
- Studies on the crystal structures of sulfamates related to this compound, like (1,4-benzodioxin-2(3H)-yl) methyl sulfamic acid ester, have shown potential in anticonvulsant applications. These investigations help in understanding the molecular conformation and potential therapeutic uses (Kubicki & Codding, 2001).
Esterification Processes
- The compound is involved in novel esterification processes. For example, (6-Oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters are used for the esterification of carboxylic acids and alcohols, showing the compound’s relevance in chemical synthesis techniques (Won et al., 2007).
Antimicrobial Activity
- Some derivatives of this compound, particularly those attached to a 4-benzoimidazol-2-yl moiety, have been studied for their antimicrobial activities. These studies highlight the compound's role in the development of new antimicrobial agents (El-Meguid, 2014).
Metabolic Studies
- The compound has been used in metabolic studies, such as the investigation of the oxidative metabolism of antidepressants, to understand their metabolic pathways and the enzymes involved (Hvenegaard et al., 2012).
properties
Product Name |
3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester |
---|---|
Molecular Formula |
C21H23NO7S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C21H23NO7S/c1-3-22(4-2)30(25,26)17-7-5-6-16(12-17)21(24)29-14-18(23)15-8-9-19-20(13-15)28-11-10-27-19/h5-9,12-13H,3-4,10-11,14H2,1-2H3 |
InChI Key |
PTOYVIJBEHHAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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